molecular formula C11H14O2 B2395616 2,2-Dimethylchroman-4-ol CAS No. 71649-83-7

2,2-Dimethylchroman-4-ol

Cat. No.: B2395616
CAS No.: 71649-83-7
M. Wt: 178.231
InChI Key: COJJXYXOKBNPCL-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-4-ol is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with two methyl groups at the 2-position and a hydroxyl group at the 4-position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylchroman-4-ol can be synthesized through various methods. One common approach involves the reaction of appropriate phenols with 3,3-dimethyl-acryloyl chloride or its corresponding acid in the presence of a Lewis acid . Another method includes the microwave-assisted synthesis from 5-alkyl-substituted resorcinols . The reaction conditions typically involve Friedel-Crafts acylation, followed by cyclization to form the chroman ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of microwave-assisted synthesis is also explored for its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylchroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chroman ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

2,2-Dimethylchroman-4-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJJXYXOKBNPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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